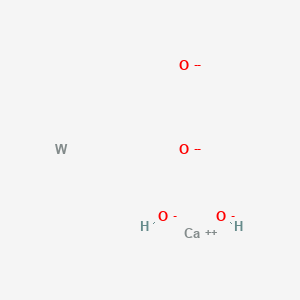
Calcium tungsten oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium tungsten oxide is a compound that combines calcium and tungsten with oxygen. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. This compound is often used as a luminophore and has significant potential in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium tungsten oxide can be synthesized through various methods. One common approach involves the thermal decomposition of calcium carbonate and tungsten trioxide. The reaction typically occurs at high temperatures in a controlled atmosphere to ensure the formation of the desired compound. Another method involves the precipitation of calcium and tungsten salts followed by calcination to obtain the oxide form .
Industrial Production Methods: In industrial settings, this compound is often produced using large-scale calcination processes. This involves heating a mixture of calcium carbonate and tungsten trioxide in a kiln at high temperatures. The process requires precise control of temperature and atmosphere to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Calcium tungsten oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the compound’s unique structure and the presence of oxygen vacancies .
Common Reagents and Conditions: Common reagents used in reactions with this compound include hydrogen, oxygen, and various acids and bases. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to achieve the desired outcomes .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxides of tungsten, while reduction reactions can yield lower oxides or elemental tungsten .
Scientific Research Applications
Calcium tungsten oxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions, including photocatalysis and electrochemical processes . In industry, it is used in the production of electrochromic devices, gas sensors, and energy-related applications .
Mechanism of Action
The mechanism of action of calcium tungsten oxide involves its unique electronic structure and the presence of oxygen vacancies. These vacancies play a crucial role in the compound’s ability to participate in various chemical reactions. The compound’s electronic structure allows it to absorb light and convert it into heat, making it useful in photothermal applications . Additionally, the oxygen vacancies facilitate the transport of ions and electrons, enhancing its catalytic properties .
Comparison with Similar Compounds
Calcium tungsten oxide can be compared to other tungsten oxides, such as tungsten trioxide and tungsten dioxide. While all these compounds share some common properties, this compound is unique due to the presence of calcium, which influences its structure and reactivity . Similar compounds include:
- Tungsten trioxide (WO3)
- Tungsten dioxide (WO2)
- Nonstoichiometric tungsten oxides (e.g., WO2.72, WO2.8)
These compounds differ in their stoichiometry and the presence of oxygen vacancies, which affect their properties and applications.
Properties
Molecular Formula |
CaH2O4W-4 |
|---|---|
Molecular Weight |
289.93 g/mol |
IUPAC Name |
calcium;oxygen(2-);tungsten;dihydroxide |
InChI |
InChI=1S/Ca.2H2O.2O.W/h;2*1H2;;;/q+2;;;2*-2;/p-2 |
InChI Key |
ZIHYWZKYXGPMEO-UHFFFAOYSA-L |
Canonical SMILES |
[OH-].[OH-].[O-2].[O-2].[Ca+2].[W] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-({5-hydroxy-3-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]-4-[(3,4,5-trihydroxyoxan-2-yl)oxy]oxan-2-yl}oxy)-1-(2-hydroxy-6-methyl-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}hept-5-en-2-yl)-3a,3b,6,6-tetramethyl-dodecahydro-1H-cyclopenta[a]phenanthrene-9a-carbaldehyde](/img/structure/B12504780.png)
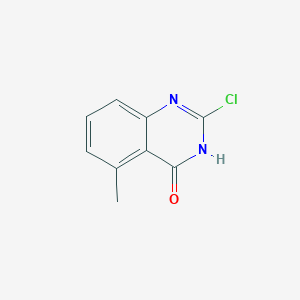
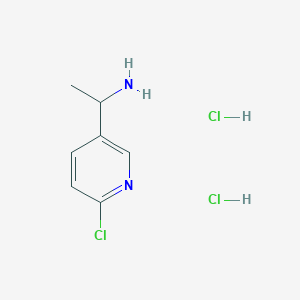
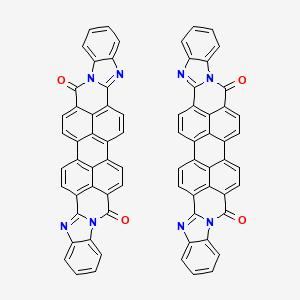
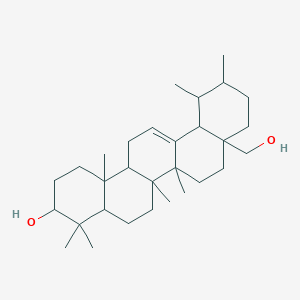

![1,2-Dimethyl-1H-benzo[d]imidazole-7-carboxylic acid](/img/structure/B12504821.png)
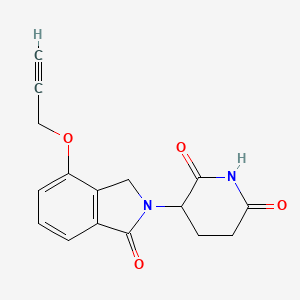
![Benzo[d][1,3]dioxole-5-sulfonyl fluoride](/img/structure/B12504824.png)
![5-amino-3-[(3-methylphenyl)amino]-1H-pyrazole-4-carboxamide](/img/structure/B12504831.png)
![[3S-(1Z, 3a,5b)]-[2-{3,5-bis-{[(1,1-diMethylethyl)-diMethylsilyl]-oxy}-2-Methylenecyclohexylidene}-ethyl]-diphenyl phosphine oxide](/img/structure/B12504834.png)
![2-[7-(4-chlorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl]-N-cyclopentylacetamide](/img/structure/B12504838.png)
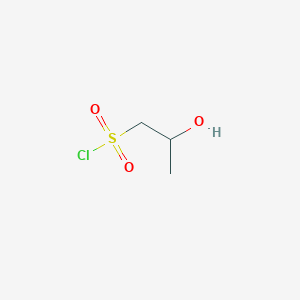
![Ethyl 2-(2-ethoxyphenyl)-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12504846.png)
